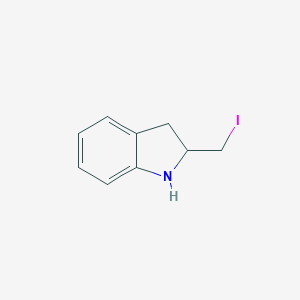

2-Iodomethylindoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(iodomethyl)-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10IN/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-4,8,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTDKWBOHZIGPCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=CC=CC=C21)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376669 | |

| Record name | 2-IODOMETHYLINDOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150535-13-0 | |

| Record name | 2-IODOMETHYLINDOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for 2 Iodomethylindoline and Its Enantiopure Forms

Catalytic Enantioselective Approaches to 2-Iodomethylindoline

The development of catalytic asymmetric methods to construct chiral indolines has been a major focus of research. These methods offer efficient routes to enantiomerically enriched products from achiral starting materials. nih.gov

Copper-Catalyzed Asymmetric Aminohalogenation-Cyclization of Alkenamines

A powerful strategy for the synthesis of chiral 2-halomethyl nitrogen heterocycles is the metal-catalyzed enantioselective aminohalogenation/cyclization of alkenes. nih.gov This approach has been successfully applied to the synthesis of 2-iodomethylindolines from o-vinylanilines. The reaction proceeds through a copper-catalyzed process involving an atom transfer step. nih.govnih.gov

The mechanism is believed to involve a cis-aminocupration of the alkene, followed by homolysis of the resulting carbon-copper(II) bond to generate a primary carbon radical. nih.govnih.gov This radical is then trapped by a halogen atom donor to afford the 2-halomethylindoline product. nih.gov

The enantioselectivity of the copper-catalyzed aminohalogenation-cyclization is controlled by the use of chiral ligands. The Cu(OTf)₂-Ph-Box complex is an effective catalyst for this transformation, providing good to excellent yields and enantioselectivities. nih.gov

More recently, the N-9-anthranylmethyl bis(imidazolidine)pyridine (N-9-Anth-PyBidine) ligand has been developed. nih.govacs.org The anthranyl substituent in this ligand exerts a "gearing effect," which creates a well-organized asymmetric environment around the copper center. nih.govacs.orgnih.gov This structural feature facilitates hydrogen bonding-assisted catalysis, leading to high enantioselectivity in haloimidation reactions. nih.govacs.org While initially developed for haloimidation, the principles of creating a defined chiral pocket are broadly applicable to related aminohalogenation reactions.

A notable feature of this copper-catalyzed system is its ability to accommodate different halogen sources, enabling the synthesis of various 2-halomethylindolines. nih.gov While isopropyl iodide is a common and effective iodine atom donor, the methodology has been extended to include aminobromination and aminochlorination. nih.govnih.gov This halogen generality is significant, as many enantioselective halofunctionalization processes are optimized for the delivery of only a single type of halogen. nih.gov The ability to access chloro-, bromo-, and iodo-substituted indolines from a common precursor enhances the synthetic utility of this method. buffalo.edu

The copper-catalyzed asymmetric aminohalogenation-cyclization of N-sulfonyl-2-allylanilines demonstrates good substrate scope and functional group tolerance. nih.gov

The reaction performs well with a range of para-substituted anilines, including those with methyl, cyano, fluoro, and chloro groups, affording the corresponding 2-iodomethylindolines in good yields and high enantioselectivities. nih.gov A meta-methoxy substituted substrate also proved to be a good candidate for this transformation. nih.gov However, an ortho-methoxy substituent led to a significant decrease in enantioselectivity. nih.gov

The reaction is compatible with various functional groups, which is a critical aspect for the synthesis of complex molecules. researchgate.netacs.org The tolerance for different substituents on the aniline (B41778) ring showcases the robustness of this catalytic system. nih.gov

Table 1: Copper-Catalyzed Enantioselective Aminoiodination of N-Tosyl-2-allylanilines nih.gov

| Entry | Substituent (X) | Yield (%) | ee (%) |

| 1 | H | 81 | 92 |

| 2 | Me | 85 | 93 |

| 3 | CN | 78 | 91 |

| 4 | F | 75 | 92 |

| 5 | Cl | 82 | 92 |

| 6 | MeO (meta) | 79 | 90 |

| 7 | MeO (ortho) | 88 | 56 |

Reaction conditions: N-Tosyl-2-allylaniline (1 equiv), Cu(OTf)₂ (5 mol%), Ph-Box (6 mol%), 2-iodopropane (B156323) (3 equiv), MnO₂ (1.2 equiv), 4 Å molecular sieves, in CH₂Cl₂ at -78 °C. Data sourced from nih.gov.

Palladium-Catalyzed Reductive Transformations for Indoline (B122111) Scaffolds (Contextual)

While direct catalytic asymmetric iodination provides a direct route to 2-iodomethylindolines, palladium-catalyzed reductive transformations of indole (B1671886) derivatives offer an alternative and complementary approach to constructing chiral indoline scaffolds. These methods typically involve the asymmetric hydrogenation of indoles, which can then be further functionalized.

The palladium-catalyzed asymmetric hydrogenation of unprotected indoles is an efficient method for producing enantioenriched 2-substituted and 2,3-disubstituted indolines. sci-hub.seresearchgate.net This transformation often utilizes a palladium(II) complex with a chiral diphosphine ligand, such as a BINAP-derived ligand. sci-hub.se The reaction is typically activated by a Brønsted acid, which facilitates the formation of an iminium intermediate that is subsequently hydrogenated. researchgate.netresearchgate.net

This methodology has been shown to be effective for a variety of 2-substituted indoles, providing the corresponding indolines in high yields and enantioselectivities. sci-hub.se The development of sterically hindered bisphosphine ligands has been crucial for achieving high enantiocontrol in the hydrogenation of 3-substituted indoles as well. dicp.ac.cn While this method does not directly produce this compound, the resulting chiral indolines can serve as precursors for its synthesis through subsequent functionalization steps.

Intramolecular Reductive Heck Reactions in Indoline Synthesis

The intramolecular reductive Heck reaction has emerged as a powerful tool for the construction of the indoline scaffold. This palladium-catalyzed process allows for the formation of spiro indolines and other complex indoline derivatives with a high degree of control. researcher.lifesci-hub.se The reaction typically involves the cyclization of an N-aryl indole derivative, such as N-(o-bromoaryl) indole-3-carboxamide, using a palladium catalyst and a hydride source like sodium formate (B1220265) (HCO2Na). researcher.life This methodology has proven effective in synthesizing enantioenriched spiro indolines that possess vicinal stereocenters, achieving excellent enantioselectivities. researcher.life

A key advantage of the reductive Heck reaction is its ability to handle tetrasubstituted alkenes with β-hydrogens by suppressing the competing β-hydride elimination pathway. researcher.life This has broadened the scope of accessible indoline structures. Furthermore, the use of chiral ligands, such as SPINOL-based phosphoramidite (B1245037) in conjunction with a palladium source like Pd(dba)2, has been instrumental in achieving high levels of enantioselectivity. researcher.life Research has also explored the use of other metals, with cobalt-catalyzed intramolecular enantioselective reductive Heck reactions showing promise for the synthesis of chiral oxindoles bearing trifluoromethylated quaternary stereocenters. researcher.life

The versatility of the intramolecular Heck reaction is further highlighted by its application in the total synthesis of complex natural products, such as (+)-discorhabdin V, where it is used to form a crucial quaternary carbon center. researcher.life The reaction conditions can be tailored to favor the formation of various ring sizes, making it a valuable strategy for creating diverse carbo- and heterocyclic frameworks. researchgate.net

Precursors and Building Blocks for this compound Synthesis

The synthesis of this compound relies on the availability of suitable precursors and building blocks. A common strategy involves the use of γ-alkenylsulfonamides, which can undergo a copper-catalyzed domino reaction to yield chiral 2-iodomethylindolines. wiley-vch.de Another approach utilizes N-ortho-iodoaryl-2-(trifluoromethyl)acrylamides as starting materials for cobalt-catalyzed intramolecular reductive Heck reactions to produce chiral oxindoles. researcher.life

The synthesis of the foundational indoline ring itself can be achieved through various methods, including the asymmetric hydrogenation of indoles. ccspublishing.org.cnbohrium.com For instance, 2-alkyl-substituted indoles serve as common precursors that can be hydrogenated with high yields and enantioselectivities. bohrium.com The choice of precursor is critical and often dictated by the desired substitution pattern on the final indoline product. For example, the synthesis of spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] derivatives utilizes isatin, malononitrile, and phthalhydrazide (B32825) as the key building blocks in a three-component cascade reaction. rsc.orgnih.gov

In the context of intramolecular Heck reactions, precursors like N-(o-bromoaryl) indole-3-carboxamide are specifically designed to facilitate the desired cyclization. researcher.life The synthesis of these precursors often involves multiple steps, starting from simpler, commercially available materials. For example, the synthesis of a precursor for an asymmetric intramolecular conjugate addition to form a multi-substituted indoline derivative started from L-valine. clockss.org

Influence of Reaction Conditions on Synthetic Outcome and Stereocontrol

The successful synthesis of enantiopure this compound and related indoline derivatives is highly dependent on the careful control of reaction conditions. Factors such as solvent, temperature, catalyst loading, and ligand design play a pivotal role in determining the yield, enantioselectivity, and even the stereochemical outcome of the reaction. researchgate.netorganic-chemistry.org

Solvent Effects on Enantioselectivity

The choice of solvent can have a profound impact on the enantioselectivity of a reaction. In the synthesis of spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] derivatives, a screen of various solvents revealed that dichloromethane (B109758) (DCM) was optimal for achieving high yield and enantioselectivity. rsc.orgnih.gov Halogenated alkanes, in general, were found to be suitable, while solvents like ethyl acetate (B1210297) and ethanol (B145695) resulted in low enantioselectivities. rsc.orgnih.gov Interestingly, the reaction did not proceed at all in diethyl ether. rsc.orgnih.gov

In some cases, the solvent can even lead to a reversal of enantioselectivity. For example, in the enantioselective Friedel-Crafts alkylation of indoles, one enantiomer was obtained in 1,1,2,2-tetrachloroethane (B165197) (TTCE), while the opposite enantiomer was formed in isobutanol or a mixed solvent system of acetone (B3395972) and ether. organic-chemistry.org This highlights the critical role of solvent-catalyst and solvent-substrate interactions in dictating the stereochemical pathway of the reaction. The presence of additives, such as alcohols, can also significantly influence the reaction, sometimes accelerating it and improving enantioselectivity. organic-chemistry.org

Table 1: Effect of Solvent on Enantioselectivity in the Synthesis of Spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] Derivatives

| Entry | Solvent | Yield (%) | ee (%) |

| 1 | Dichloromethane (DCM) | 88 | 98 |

| 2 | Chloroform (CHCl3) | 85 | 93 |

| 3 | 1,2-Dichloroethane (DCE) | 82 | 95 |

| 4 | Acetonitrile (CH3CN) | 70 | 85 |

| 5 | Ethyl Acetate (EA) | 68 | 51 |

| 6 | Ethanol (EtOH) | 65 | 39 |

| 7 | Diethyl Ether (Et2O) | — | — |

Data sourced from a study on the organocatalytic three-component cascade reaction to synthesize spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] derivatives. rsc.orgnih.gov

Temperature Effects on Yield and Enantiomeric Excess

Temperature is another critical parameter that can influence both the yield and the enantiomeric excess (ee) of a reaction. In some asymmetric syntheses, lowering the reaction temperature can lead to a higher ee, although it may also result in a significant loss of reactivity. acs.org Conversely, in certain asymmetric intramolecular conjugate additions for indoline synthesis, the diastereoselectivity was found to be highly dependent on temperature, with higher temperatures leading to an increased diastereomeric ratio without a significant loss of enantioselectivity. clockss.org This was attributed to a thermodynamic equilibrium between chiral enolate intermediates. clockss.org

However, there are also instances where the enantioselectivity is insensitive to temperature changes within a certain range. For example, in the asymmetric hydrogenation of 2-methyl-indole using cationic ruthenium diamine catalysts, the enantioselectivity remained high even at ambient temperature. bohrium.com The ability to conduct reactions at ambient temperature offers practical advantages in terms of energy consumption and operational simplicity.

Table 2: Temperature Dependence of an Asymmetric Intramolecular Conjugate Addition

| Entry | Temperature (°C) | Yield (%) | Diastereomeric Ratio (2a:2b) | ee of 2a (%) | ee of 2b (%) |

| 1 | -40 | 63 | 63:37 | 94 | 91 |

| 2 | 27 | 89 | 9:91 | 95 | 93 |

Data from a study on the enantioselective synthesis of a multi-substituted indoline derivative. clockss.org

Catalyst Loading and Ligand Design in Asymmetric Transformations

The efficiency and stereoselectivity of asymmetric transformations are intrinsically linked to the catalyst system, which includes the catalyst loading and the design of the chiral ligand. Reducing the catalyst loading is often a goal to improve the economic and environmental viability of a synthetic process. However, a decrease in catalyst loading can sometimes lead to a reduction in both yield and enantioselectivity. rsc.orgnih.gov For instance, in the synthesis of spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] derivatives, reducing the catalyst loading from 10 mol% to 5 mol% resulted in a noticeable drop in both yield and ee. rsc.orgnih.gov

The design of the chiral ligand is paramount for achieving high levels of stereocontrol. A wide variety of ligand scaffolds have been developed for the asymmetric synthesis of indolines, including bisoxazolines, phosphoramidites, and diamine-based ligands. researcher.lifebohrium.comorganic-chemistry.org The steric and electronic properties of the ligand can be fine-tuned to optimize its interaction with the metal center and the substrate, thereby influencing the stereochemical outcome of the reaction. For example, in the enantioselective Friedel-Crafts alkylation of indoles, a pseudo-C3-symmetric tris(oxazoline) ligand in complex with a copper(II) salt was used to achieve high enantioselectivity. organic-chemistry.org Similarly, in the asymmetric hydrogenation of indoles, chiral ruthenium diamine complexes have proven to be highly effective catalysts. bohrium.com The development of novel and more efficient ligand systems remains an active area of research in the field of asymmetric catalysis.

Chemical Transformations and Derivatizations of 2 Iodomethylindoline

Nucleophilic Substitution Reactions of the Iodomethyl Moiety

The carbon-iodine bond in the 2-iodomethyl group of indoline (B122111) derivatives is susceptible to cleavage by a wide range of nucleophiles. This reactivity is characteristic of nucleophilic substitution reactions, where an electron-rich species (the nucleophile) replaces the iodide ion (the leaving group). geeksforgeeks.org These reactions are fundamental in organic synthesis for creating new carbon-heteroatom and carbon-carbon bonds. geeksforgeeks.orgsavemyexams.com The general mechanism involves the attack of the nucleophile on the electrophilic carbon atom bonded to the iodine. geeksforgeeks.org

In the context of 2-iodomethylindoline, these reactions are particularly valuable as they provide a direct route to a variety of functionalized chiral heterocycles. nih.gov The efficiency and outcome of these substitutions can be influenced by factors such as the nature of the nucleophile, solvent, and reaction conditions.

Chiral vicinal diamines are highly sought-after compounds in synthetic chemistry due to their widespread presence in biologically active molecules and their application as chiral ligands and organocatalysts. rsc.orgsigmaaldrich.com The synthesis of these important structural motifs can be achieved through the nucleophilic substitution of this compound.

A notable example involves the reaction of p-fluoro-2-iodomethylindoline with sodium azide (B81097) (NaN₃). nih.gov In this SN2 reaction, the azide ion acts as the nucleophile, displacing the iodide to form a chiral azido-indoline intermediate. This intermediate can then be reduced to the corresponding chiral diamine. nih.gov The reaction proceeds with high efficiency, affording the desired product in excellent yield. nih.gov

Table 1: Synthesis of Chiral Diamine Precursor from p-Fluoro-2-iodomethylindoline nih.gov

| Reactant | Nucleophile | Product | Yield |

| p-Fluoro-2-iodomethylindoline | NaN₃ | Chiral azido-indoline | 98% |

This method provides a direct and high-yielding pathway to chiral diamines, which are otherwise challenging to synthesize, especially those that are unsymmetrically substituted. sigmaaldrich.com

The versatility of the iodomethyl group is further demonstrated in its reaction with sulfur-based nucleophiles. Specifically, chiral phenylthiosulfonamides can be synthesized from this compound derivatives.

In a reaction analogous to the synthesis of chiral diamines, p-fluoro-2-iodomethylindoline can be treated with thiophenol in an SN2 reaction. nih.gov The thiophenolate anion, generated in situ, serves as the nucleophile, attacking the electrophilic carbon of the iodomethyl group and displacing the iodide. This transformation also proceeds in high yield, demonstrating the broad applicability of this synthetic strategy. nih.gov

Table 2: Synthesis of Chiral Phenylthiosulfonamide from p-Fluoro-2-iodomethylindoline nih.gov

| Reactant | Nucleophile | Product | Yield |

| p-Fluoro-2-iodomethylindoline | Thiophenol | Chiral phenylthiosulfonamide | 98% |

Further Functionalization and Cascade Reactions Initiated by the Iodomethyl Group

Beyond simple nucleophilic substitutions, the iodomethyl group of this compound can initiate more complex reaction sequences known as cascade reactions. numberanalytics.com These reactions, also referred to as tandem or domino reactions, involve a series of intramolecular or intermolecular transformations that occur in a single synthetic operation without the isolation of intermediates. numberanalytics.comnih.gov This approach is highly efficient for the construction of complex molecular architectures. numberanalytics.com

The reactivity of the iodomethyl group can be harnessed to trigger such cascades. For instance, the initial substitution of the iodide can generate an intermediate that is poised to undergo subsequent cyclizations or rearrangements. nih.govresearchgate.net An example of further functionalization is the iron-catalyzed cross-coupling reaction of p-fluoro-2-iodomethylindoline with phenylmagnesium bromide, which results in the formation of a new carbon-carbon bond. nih.gov This reaction generates the corresponding 2-benzylindoline adduct in a good yield of 80%. nih.gov

Radical cascade reactions represent another avenue for the functionalization of molecules containing an iodomethyl group. nih.govnumberanalytics.com These processes can be initiated by the homolytic cleavage of the carbon-iodine bond.

Stereochemical Integrity in Subsequent Transformations

A critical consideration in the chemical transformations of chiral this compound is the retention of the stereochemical information at the chiral center. For these derivatives to be valuable building blocks in asymmetric synthesis, the subsequent reactions must proceed with high fidelity, preserving the enantiomeric purity of the starting material.

In the reported nucleophilic substitution reactions of p-fluoro-2-iodomethylindoline to form the corresponding chiral diamine precursor and phenylthiosulfonamide, the optical purity of the substrate was retained. nih.gov This indicates that the SN2 mechanism, which typically proceeds with an inversion of configuration at the reaction center, occurs at the carbon of the iodomethyl group and does not affect the stereocenter at the 2-position of the indoline ring. geeksforgeeks.org Similarly, the iron-catalyzed C-C bond formation with a Grignard reagent also maintained the optical purity of the starting indoline. nih.gov The preservation of stereochemical integrity in these transformations underscores the utility of chiral this compound as a versatile intermediate for the synthesis of enantiomerically pure, complex molecules.

Mechanistic Elucidation of 2 Iodomethylindoline Chemistry

Proposed Reaction Mechanisms for 2-Iodomethylindoline Formation

The synthesis of 2-iodomethylindolines can proceed through distinct mechanistic manifolds, primarily involving radical intermediates or Lewis acid catalysis. These pathways offer different approaches to constructing the indoline (B122111) core and installing the iodomethyl group.

Redox Radical Addition Mechanisms

Initiation: The reaction is initiated by the formation of a radical from a non-radical precursor. numberanalytics.com This can be achieved through various methods, including the use of radical initiators or photoredox catalysis. numberanalytics.comresearchgate.net In the context of this compound synthesis, this often involves the generation of an iodine radical or a nitrogen-centered radical.

Propagation: The propagation phase consists of a cascade of reactions that sustains the radical chain. wikipedia.org A key step is the addition of a radical to an unsaturated system, such as an alkene, to form a new radical intermediate. numberanalytics.com In the synthesis of this compound, this typically involves the intramolecular addition of a nitrogen-centered radical onto an appropriately positioned double bond, leading to the formation of the indoline ring system and a new carbon-centered radical. This newly formed radical can then abstract an iodine atom from a suitable donor to yield the this compound product and regenerate the radical species required for the chain reaction. nih.gov

Termination: The radical chain is concluded when two radical species combine to form a non-radical product. numberanalytics.com

Mechanistic studies have supported a redox radical addition mechanism in certain asymmetric cyclizations leading to indoline structures. researchgate.net

Lewis Acid-Catalyzed Pathways

Lewis acids can play a crucial role in facilitating the formation of this compound by activating the substrates towards cyclization. nih.govrsc.org The general principle involves the coordination of the Lewis acid to a Lewis basic site on the substrate, which enhances the electrophilicity of a nearby functional group and promotes a subsequent intramolecular reaction. rsc.orgpsu.edu

For instance, a Lewis acid can activate an aldehyde, forming an oxonium ion. nih.gov This activated intermediate can then be attacked by a nucleophile, such as an alkene, initiating a cascade that can lead to the formation of a heterocyclic ring. nih.gov In the context of indoline synthesis, a Lewis acid can be employed to promote the intramolecular cyclization of an N-aryl imine or a related species.

A proposed stepwise mechanism involves the formation of an intermediate oxetane (B1205548) via a [2+2]-cycloaddition, which then fragments to yield the desired product. nih.gov The presence of a Lewis acid catalyst is often essential for the formation of key intermediates, such as iminium ions, which are crucial for the subsequent cyclization step. rsc.org

Radical Intermediates and Their Pathways in Aminohalogenation

The intramolecular aminohalogenation of alkenes is a direct route to halogen-functionalized nitrogen heterocycles like this compound. nih.gov This transformation often proceeds through radical intermediates.

In copper-catalyzed enantioselective alkene aminohalogenation, the reaction is proposed to occur via a cis-aminocupration followed by the homolysis of the resulting carbon-copper(II) bond. nih.gov This homolytic cleavage generates a primary carbon radical. nih.gov The subsequent fate of this carbon radical is influenced by the specific reaction conditions and the structure of the substrate. nih.gov To achieve the desired aminohalogenation, an efficient halogen atom donor is required to trap the carbon radical. nih.gov

The identification of a suitable halogen atom transfer reagent is critical for both high yield and enantioselectivity. nih.gov For instance, in the synthesis of 2-iodomethylindolines, a reagent that favors atom transfer over electrophilic halogenation is necessary to ensure the desired reaction pathway is dominant. nih.gov

Insights into Enantioselectivity and Diastereoselectivity

Achieving high levels of enantioselectivity and diastereoselectivity is a primary goal in the synthesis of chiral molecules like this compound. This is often accomplished through the use of chiral catalysts and a deep understanding of the factors that govern stereochemical outcomes.

Ligand-Substrate Interactions and Chiral Induction Models

The enantioselectivity of a catalytic reaction is often determined by non-covalent interactions between the substrate and the chiral ligand coordinated to the metal center. mdpi.com These interactions can include hydrogen bonding, π-π stacking, and steric repulsion, which create a chiral environment around the reacting species. mdpi.com

Chiral induction models are theoretical frameworks used to explain and predict the stereochemical outcome of a reaction. nih.gov These models consider the three-dimensional arrangement of the substrate and the catalyst in the transition state. For example, in some asymmetric reactions, the chiral catalyst can react with a carbonyl group to form an imine, which effectively shields one face of the molecule, forcing the subsequent attack of a nucleophile to occur from the less hindered face. chemtube3d.com

In the context of copper-catalyzed reactions, chiral bis(oxazoline) ligands have been shown to induce chirality in coordinated substrates. rsc.org Spectroscopic studies have revealed that achiral ligands can adopt a chiral conformation upon coordination to a chiral copper complex, and this induced chirality is a key step in the enantioselective transformation. rsc.org The steric interference between the chiral ligand and the substrate forces the substrate into a twisted, chiral conformation, leading to the observed enantioselectivity. rsc.org

| Catalyst System | Reaction Type | Key Interaction for Chiral Induction | Reference |

| Chiral Phosphoramide Organocatalyst | [2+2] Photocycloaddition | Chromophore activation by chiral Brønsted acid | researchgate.net |

| Chiral Bis(oxazoline)copper(II) | Coordination Chemistry | Steric interference leading to twisted substrate conformation | rsc.org |

| Imidazolidinone | Indole (B1671886) Alkylation | Formation of a chiral imine intermediate to shield one face | chemtube3d.com |

Gearing Effects in Asymmetric Catalysis for Indoline Formation

The concept of "gearing effects" has emerged as a significant factor in understanding and optimizing asymmetric catalysis. This effect describes how the interaction of a substituent on the substrate with the catalyst can influence the conformation of the entire substrate-catalyst complex, thereby amplifying the stereochemical control.

In the asymmetric synthesis of certain oxindoles, a type of indoline derivative, a gearing effect between an ester group on the substrate and the catalyst has been observed. nih.gov This interaction can destabilize the transition state leading to the minor enantiomer, thus enhancing the enantioselectivity of the reaction. nih.gov For instance, high levels of enantioselection were achieved with substrates having bulky ortho-substituted aryl groups, which interact strongly with the catalyst-influenced ester group. nih.gov

Similarly, in copper-catalyzed haloimidation reactions, an anthranyl substituent on the chiral ligand has been shown to exert a gearing effect. acs.org This effect helps to create a well-organized asymmetric environment around the copper center, which is further stabilized by hydrogen bonding. acs.org This combination of gearing effects and hydrogen bonding interactions leads to high enantioselectivity in the formation of the halogenated products. acs.org

| Catalyst/Ligand Feature | Reaction | Role of Gearing Effect | Enantiomeric Excess (ee) | Reference |

| Ester group on substrate | Saucy-Marbet Claisen Rearrangement | Interacts with catalyst to destabilize less favorable pathway | 96-98% | nih.gov |

| N-9-Anthranylmethyl bis(imidazolidine)pyridine (N-9-Anth-PyBidine) | Asymmetric Haloimidation | Creates a well-organized asymmetric sphere | up to 99% | acs.org |

Impact of Substrate Electronic and Steric Properties on Stereochemical Outcome

The stereochemical outcome of chemical reactions that produce this compound is profoundly influenced by the electronic and steric characteristics of the starting materials. wikipedia.org Stereoselectivity, the preferential formation of one stereoisomer over another, arises from differences in the activation energies of competing reaction pathways, which are in turn governed by steric and electronic effects. wikipedia.orgunacademy.com In the context of synthesizing chiral 2-iodomethylindolines, these properties dictate the facial selectivity of bond formation, ultimately determining the enantiomeric excess (ee) of the product. wikipedia.orgnih.gov

Electronic Effects: The electronic nature of substituents on the substrate, particularly on the aromatic ring of the precursor N-arylsulfonamide, can significantly modulate the reactivity and selectivity of the cyclization process. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) alter the nucleophilicity of the nitrogen atom and the electron density of the alkene, influencing the transition state of the key bond-forming steps. For instance, in copper-catalyzed enantioselective alkene aminohalogenation reactions, the electronic properties of the substrate are critical. nih.gov While a systematic study isolating purely electronic effects can be complex, trends can be observed. Reactions involving substrates with varying electronic substituents on the tosyl group or the aniline (B41778) ring demonstrate that a balance of electronic properties is necessary for optimal yield and enantioselectivity.

Steric Effects: Steric hindrance, which results from the spatial arrangement of atoms, plays a crucial role in directing the stereochemical course of the reaction. wikipedia.org In the synthesis of 2-iodomethylindolines via intramolecular cyclization, the bulk of substituents near the reacting centers can block one face of the alkene from the approaching catalyst-reagent complex, forcing the reaction to proceed from the less hindered face. qmul.ac.ukuvic.ca This steric-approach control is a dominant factor in achieving high enantioselectivity. qmul.ac.uk

Research on the metal-catalyzed enantioselective synthesis of 2-iodomethylindolines has provided detailed insights. The use of various N-alkenyl-2-iodoanilines demonstrates how substrate structure impacts the efficiency and stereoselectivity of the aminohalogenation/cyclization cascade. nih.gov The data below, derived from studies on copper-catalyzed enantioselective aminohalogenation, illustrates the influence of substrate structure on the reaction outcome.

| Substrate (N-alkenylsulfonamide) | Substituent on Alkene (R) | Substituent on Nitrogen (Protecting Group) | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| N-(2-iodophenyl)-N-(pent-4-en-1-yl)tosylamide | -CH2CH3 | Tosyl (Ts) | 94 | 90 | nih.gov |

| N-(but-3-en-1-yl)-N-(2-iodophenyl)tosylamide | -CH3 | Tosyl (Ts) | 91 | 89 | nih.gov |

| N-(2-iodophenyl)-N-(4-phenylbut-3-en-1-yl)tosylamide | -Ph | Tosyl (Ts) | 91 | 95 | nih.gov |

| N-(4-cyclohexylbut-3-en-1-yl)-N-(2-iodophenyl)tosylamide | -Cyclohexyl | Tosyl (Ts) | 94 | 92 | nih.gov |

| N-(2-iodophenyl)-N-(pent-4-en-1-yl)-4-nitrobenzenesulfonamide | -CH2CH3 | Nosyl (Ns) | 94 | 91 | nih.gov |

The data indicates that a variety of substituents on the alkene are well-tolerated, consistently producing high yields and excellent enantioselectivity. This suggests that while steric and electronic factors are critical, the catalytic system is robust. The high enantioselectivity observed across different substrates underscores the catalyst's ability to effectively control the stereochemical environment of the cyclization, likely by creating a chiral pocket that strongly disfavors one transition state over the other.

Identification and Characterization of Key Intermediates (e.g., chiral aziridine (B145994) ring intermediates)

The mechanistic pathways leading to the formation of this compound often involve highly reactive, transient intermediates. Among the most significant proposed intermediates are bicyclic aziridinium (B1262131) ions. mdpi.comresearchgate.net An aziridinium ion is a three-membered ring containing a positively charged nitrogen atom, which renders the ring highly strained and susceptible to nucleophilic attack. wikipedia.org In the context of this compound synthesis from N-alkenyl aniline derivatives, the formation of a chiral bicyclic aziridinium ion is a key step in stereodetermination.

The generation of an aziridinium ion intermediate typically occurs after an initial interaction between the substrate and a reagent or catalyst. mdpi.com For example, in an electrophile-initiated cyclization, an iodonium (B1229267) ion might first form across the alkene's double bond. Subsequent intramolecular attack by the tethered nitrogen atom would then form the bicyclic aziridinium ion. uvic.ca Alternatively, in metal-catalyzed processes, a metal-nitrenoid species can react with the alkene to forge the aziridine ring, which may exist as a discrete intermediate or as part of the catalyst complex before the final product is released. nih.gov

Once formed, the aziridinium ion is a powerful electrophile. researchgate.net The final step in the formation of this compound is the ring-opening of this intermediate by a nucleophile, in this case, an iodide ion. semanticscholar.org The regioselectivity of this nucleophilic attack is crucial. The nucleophile can attack either of the two carbon atoms of the aziridinium ring. The site of attack is governed by both steric and electronic factors. Typically, the attack occurs at the less sterically hindered carbon atom (the kinetic product) or the carbon that can better stabilize a positive charge (leading to the thermodynamic product). mdpi.comsemanticscholar.org In the synthesis of this compound, the iodide attacks the methylene (B1212753) carbon, breaking the C-N bond and yielding the final indoline structure with the iodomethyl group at the C2 position.

The direct observation and characterization of these aziridinium intermediates are challenging due to their high reactivity and short lifetimes. However, their existence is supported by extensive kinetic studies, computational modeling, and trapping experiments. researchgate.netmdma.ch In some related systems, similar bicyclic aziridinium ions have been successfully isolated and characterized at low temperatures using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net These studies confirm their structure and provide insight into their reactivity, lending strong support to their proposed role in the mechanistic cycle of this compound synthesis. The stereochemistry established during the formation of the chiral aziridinium intermediate is transferred to the final product during the stereospecific ring-opening step.

Strategic Applications of 2 Iodomethylindoline in Complex Molecule Synthesis

Utilization as Versatile Chiral Synthetic Intermediates

Chiral 2-iodomethylindolines are highly versatile synthetic intermediates, prized for their role in constructing complex molecules, particularly in the fields of drug discovery and combinatorial chemistry. nih.gov Their utility stems from the presence of a reactive carbon-iodine bond, which allows for a variety of subsequent chemical transformations.

One of the key applications of chiral 2-iodomethylindolines is in nucleophilic substitution reactions. The iodide is an excellent leaving group, facilitating reactions with a wide range of nucleophiles. For instance, the reaction of p-fluoro-2-iodomethylindoline with sodium azide (B81097) results in the formation of a chiral diamine, while reaction with thiophenol yields a chiral phenylthiosulfonamide. nih.gov These transformations highlight the ability to introduce diverse functional groups at the 2-position of the indoline (B122111) ring, thereby expanding the molecular diversity of the resulting products.

The generation of these chiral intermediates is often achieved through catalytic enantioselective reactions. For example, metal-catalyzed enantioselective alkene aminohalogenation provides a direct route to chiral 2-iodomethyl indolines and pyrrolidines in good to excellent yields and enantioselectivities. nih.gov The crystalline nature of these haloamine products also allows for enantiomeric enrichment through recrystallization, further enhancing their utility in asymmetric synthesis. nih.gov

The versatility of these intermediates is further demonstrated by their use in the synthesis of other chiral building blocks. For example, Garner's aldehyde, a well-known chiral intermediate, has been used in the synthesis of a variety of natural products. beilstein-journals.org Similarly, chiral organoboronic esters are recognized as versatile intermediates due to their stability and non-toxic nature. sigmaaldrich.com The development of methods to synthesize chiral 2-iodomethylindolines contributes to the growing toolbox of chiral building blocks available to synthetic chemists.

Role in the Asymmetric Synthesis of Chiral Nitrogen Heterocycles

The asymmetric synthesis of chiral nitrogen heterocycles is a significant area of research due to the prevalence of these structures in pharmaceuticals and natural products. numberanalytics.com 2-Iodomethylindoline and related haloalkylamines serve as key precursors in methodologies aimed at constructing these valuable compounds with high stereocontrol. nih.govmdpi.com

A powerful strategy for synthesizing chiral nitrogen heterocycles involves the intramolecular haloamination and haloamidation of alkenes. mdpi.com This process, initiated by a halonium ion source, leads to the formation of a haliranium ion intermediate, which is then attacked intramolecularly by a nitrogen nucleophile. mdpi.com When a chiral catalyst is employed, this cyclization can proceed with high enantioselectivity, affording enantioenriched nonaromatic heterocycles. mdpi.com For instance, the synthesis of 2-iodomethyl pyrrolidine (B122466) derivatives has been achieved with high yields and enantioselectivities using this approach. mdpi.com

The development of catalytic enantioselective methods has been crucial in expanding the scope and utility of these reactions. Metal-catalyzed enantioselective alkene aminohalogenation/cyclization has emerged as a powerful tool for obtaining chiral products from achiral starting materials. nih.gov This method provides access to a range of chiral 2-iodomethyl indolines and pyrrolidines, which are valuable intermediates for further synthetic transformations. nih.gov The ability to use different halogen sources, including those for bromination and chlorination, adds to the versatility of this approach. nih.gov

Furthermore, the synthesis of chiral nitrogen heterocycles is not limited to five-membered rings. Methods for the synthesis of enantiopure eight-membered nitrogen heterocycles have also been developed through diastereoselective cross-coupling reactions. rsc.org These larger ring systems represent novel chiral scaffolds with potential applications in asymmetric synthesis. rsc.org The continuous development of new catalytic systems, including those based on chiral N-heterocyclic carbene (NHC) ligands, promises to further advance the field of asymmetric synthesis of nitrogen heterocycles. nih.gov

Enabling Access to Structurally Diverse Indoline Derivatives

The indoline framework is a core structure in many biologically active compounds, and the ability to synthesize a wide variety of substituted indolines is of great interest to medicinal chemists and synthetic organic chemists. sci-hub.senih.gov this compound serves as a key starting material for accessing a diverse array of these derivatives through various synthetic transformations.

The reactivity of the iodomethyl group allows for straightforward nucleophilic substitution reactions, introducing a range of functional groups at the C2 position. This enables the creation of libraries of indoline derivatives with varied steric and electronic properties, which is crucial for structure-activity relationship (SAR) studies in drug discovery. nih.govnih.gov For example, the synthesis of 2-pyrimidinylindole derivatives has been explored for their potential as anti-obesity agents, with modifications to the indole (B1671886) and pyrimidine (B1678525) rings leading to compounds with improved activity and reduced cytotoxicity. nih.gov

Beyond simple substitution, the indoline core itself can be constructed through various synthetic strategies, often involving intramolecular cyclization reactions. sci-hub.seorganic-chemistry.org For instance, palladium-catalyzed intramolecular amination of C(sp²)-H bonds in β-arylethylamine substrates provides an efficient route to indoline compounds. organic-chemistry.org Similarly, dearomatization reactions of indoles, promoted by catalysts or photochemical methods, offer another avenue to access the indoline scaffold. researchgate.net These methods, combined with the functionalization of a pre-existing 2-iodomethyl group, provide a powerful toolkit for generating structural diversity.

The development of new synthetic methodologies continues to expand the accessible chemical space of indoline derivatives. Recent advances include the use of photoredox catalysis for the dearomative functionalization of indoles and the development of multicomponent reactions that can rapidly build complex indoline-containing structures. researchgate.netbeilstein-journals.org These innovative approaches, starting from or leading to intermediates like this compound, are instrumental in the ongoing quest for novel and potent biologically active molecules.

Integration into Multicomponent and Domino Reaction Sequences

Multicomponent reactions (MCRs) and domino (or cascade) reactions are powerful strategies in organic synthesis that allow for the construction of complex molecules from simple starting materials in a single operation. researchgate.netnih.gov These processes are highly atom- and step-economical, minimizing waste and simplifying purification procedures. unito.it this compound and its precursors can be effectively integrated into such reaction sequences to rapidly generate molecular complexity.

The intramolecular haloamination reaction used to synthesize 2-iodomethylindolines can be considered the first step in a domino sequence. nih.gov The resulting product, containing a reactive carbon-iodine bond, is primed for subsequent in-situ transformations, such as nucleophilic substitution or cross-coupling reactions. This allows for the creation of multiple new bonds and stereocenters in a controlled manner.

MCRs, by their nature, bring together three or more reactants in a single pot to form a product that contains significant portions of all the starting materials. beilstein-journals.orgnih.gov While specific examples directly incorporating this compound into a named MCR are not prevalent in the provided search results, the principles of MCRs and domino reactions are highly relevant to its synthetic utility. For instance, a domino reaction could be designed where an initial cyclization to form the indoline ring is followed by an intermolecular reaction involving the iodomethyl group.

The development of domino reactions for the synthesis of various heterocyclic systems, including those containing nitrogen, is an active area of research. unito.itmdpi.com Light-induced domino reactions, for example, have been employed to synthesize complex nitrogen- and oxygen-containing heterocycles without the need for a catalyst. unito.it Similarly, multicomponent domino reactions have been developed for the asymmetric synthesis of cyclopentane (B165970) derivatives, which are key intermediates for iridoid natural products. mdpi.com The strategic incorporation of intermediates like this compound into these advanced synthetic strategies holds significant promise for the efficient construction of novel and complex molecular architectures.

Theoretical and Computational Chemistry Approaches to 2 Iodomethylindoline

Quantum Mechanical Studies

Quantum mechanical methods are fundamental to understanding the electronic properties and chemical reactivity of molecules. For a molecule like 2-iodomethylindoline, these studies can predict its behavior in chemical reactions and provide insights into its electronic structure.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. acs.orgmdpi.com It is a widely used tool in chemistry and materials science to predict molecular properties. For this compound, DFT calculations can provide valuable information about its geometry, electronic distribution, and reactivity.

DFT studies on related indoline (B122111) and indole (B1671886) derivatives have been used to understand their electronic properties and reaction mechanisms. For instance, DFT calculations have been employed to explain the regioselectivity of electrochemical oxidative indole annulations by analyzing the properties of indole radical cations. Furthermore, DFT has been used to study the electronic structures of indoline dyes for dye-sensitized solar cells, indicating that the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for electron injection efficiency. In the context of this compound, DFT could be used to calculate properties such as Mulliken charges on each atom, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential map. This information would help in predicting the most likely sites for nucleophilic or electrophilic attack. The C-I bond, for instance, would be a key area of interest, with DFT able to predict its length, strength, and susceptibility to cleavage.

A hypothetical DFT analysis of this compound might yield the following data, illustrating the type of insights that can be gained.

| Property | Calculated Value | Significance for this compound |

| HOMO Energy | -5.8 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -0.5 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical reactivity and stability of the molecule. |

| Mulliken Charge on Iodine | -0.25 | Suggests the polarity of the C-I bond and susceptibility to nucleophilic substitution. |

| C-I Bond Length | 2.15 Å | Provides information on the strength and reactivity of this bond. |

Note: The data in this table is illustrative and not based on actual calculations for this compound.

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. These methods are crucial for gaining detailed mechanistic insights into chemical reactions. For this compound, ab initio calculations could be used to map out the potential energy surface for its reactions, such as nucleophilic substitution at the iodomethyl group or reactions involving the indoline ring.

For example, in the synthesis of indoles, DFT and ab initio methods have been used to investigate reaction mechanisms, such as the visible-light-induced intramolecular C–N bond formation. rsc.org These studies can identify transition states, intermediates, and the activation energies associated with different reaction pathways. In the case of this compound, one could investigate the mechanism of its synthesis or its subsequent reactions. For instance, the reaction of this compound with a nucleophile could proceed through an SN1 or SN2 mechanism. Ab initio calculations could determine the relative energies of the transition states for both pathways, thereby predicting the favored mechanism.

A hypothetical reaction pathway elucidation for the substitution of the iodine atom in this compound with a generic nucleophile (Nu⁻) could be explored using ab initio methods, as shown in the illustrative table below.

| Reaction Pathway | Transition State Energy (kcal/mol) | Intermediate Energy (kcal/mol) | Conclusion |

| SN1 Mechanism | 35 | 15 (Carbocation) | Higher transition state energy suggests this pathway is less favorable. |

| SN2 Mechanism | 25 | N/A | Lower transition state energy suggests this pathway is more likely to occur. |

Note: The data in this table is illustrative and not based on actual calculations for this compound.

Molecular Dynamics Simulations and Conformation Analysis

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. For a flexible molecule like this compound, which has a non-aromatic five-membered ring and a rotatable iodomethyl group, MD simulations can provide insights into its conformational preferences and dynamic behavior.

MD simulations have been successfully applied to study the conformational dynamics of various indole derivatives, particularly in the context of their interaction with biological macromolecules. nih.govnih.gov For this compound, an MD simulation would involve placing the molecule in a simulated environment (e.g., a solvent box) and calculating the forces between atoms over time to generate a trajectory of atomic positions. Analysis of this trajectory can reveal the most stable conformations, the energy barriers between them, and how the molecule's shape fluctuates over time. This is particularly important for understanding how this compound might interact with other molecules, such as receptors or enzymes, where conformational flexibility can play a key role in binding.

An illustrative table summarizing potential conformational analysis results for this compound is presented below.

| Conformer | Dihedral Angle (N-C2-C-I) | Relative Energy (kcal/mol) | Population (%) |

| Gauche | 60° | 0.0 | 65 |

| Anti | 180° | 1.2 | 30 |

| Eclipsed | 0° | 5.0 | 5 |

Note: The data in this table is illustrative and not based on actual calculations for this compound.

Computational Reaction Dynamics and Pathway Elucidation

Computational reaction dynamics studies combine quantum mechanical calculations with classical dynamics to simulate the course of a chemical reaction at the atomic level. This approach goes beyond static potential energy surfaces to explore the time-evolution of a reacting system. For this compound, this could be applied to understand the detailed mechanism of its formation or decomposition.

Studies on the synthesis of indoline scaffolds have utilized DFT to rationalize reaction pathways, such as in divergent annulation reactions. acs.org By calculating the potential energy surface, researchers can identify the most favorable reaction coordinates and understand the factors that control product selectivity. For this compound, computational reaction dynamics could be used to model a specific reaction, such as its formation via the cyclization of a precursor molecule. The simulation could reveal the precise sequence of bond-breaking and bond-forming events, the role of solvent molecules, and the timescale of the reaction.

Machine Learning Applications in Catalyst Design and Optimization for Indoline Synthesis

Machine learning (ML) is increasingly being used in chemistry to accelerate the discovery and optimization of catalysts and reaction conditions. For the synthesis of indolines, including this compound, ML models can be trained on existing experimental or computational data to predict the performance of new catalysts or reaction parameters.

ML approaches can guide the synthesis of better catalysts by identifying complex relationships between catalyst structure and catalytic performance. espublisher.com In the context of indoline synthesis, a machine learning model could be developed to predict the yield of a reaction based on features of the catalyst, substrate, solvent, and temperature. This would allow for the in silico screening of a large number of potential catalysts and conditions to identify the most promising candidates for experimental validation. For example, in a hypothetical scenario to optimize the synthesis of a 2-substituted indoline, a machine learning model could be trained on a dataset of known reactions.

An illustrative table showing a simplified input and output for such a machine learning model is provided below.

| Catalyst Ligand | Solvent | Temperature (°C) | Predicted Yield (%) |

| Ligand A | Toluene | 80 | 75 |

| Ligand B | Dioxane | 100 | 88 |

| Ligand C | THF | 60 | 62 |

Note: The data in this table is illustrative and not based on actual machine learning model predictions.

Future Perspectives and Emerging Research Trajectories for 2 Iodomethylindoline

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

A primary focus of current research is the development of advanced catalytic systems to synthesize 2-iodomethylindoline and its derivatives with superior efficiency and stereocontrol. Historically, achieving high enantioselectivity in the formation of this scaffold has been a significant challenge. However, recent breakthroughs in catalysis are paving the way for more effective methods.

Copper-based catalysts, in particular, have shown immense promise. The use of a copper(II) triflate (Cu(OTf)₂) catalyst in conjunction with a chiral Ph-Box ligand has been reported for the enantioselective halogenation-cyclization of alkenamines. acs.org This system facilitates the formation of 2-iodomethylindolines from achiral starting materials, representing a powerful strategy for generating chiral products. nih.gov In one application, using isopropyl iodide as the halide source, this compound products were obtained in high yields and with an impressive 93% enantiomeric excess (ee). acs.org

Further refinement of copper-based systems includes the development of a novel N-9-anthranylmethyl bis(imidazolidine)pyridine (N-9-Anth-PyBidine)-Cu(OAc)₂ complex. acs.org This catalyst has proven highly effective in asymmetric haloimidation reactions. acs.org The unique structure of the anthranyl substituent creates a well-defined asymmetric environment around the copper center, which enables high enantioselectivity through a proposed hydrogen-bonding assisted mechanism. acs.org For instance, in related halosuccinimidation reactions, this catalytic system has achieved up to 99% ee. acs.org The exploration of such sophisticated ligand designs is a key trajectory for enhancing the catalytic synthesis of chiral indolines.

Future work in this area will likely focus on:

Novel Ligand Scaffolds: Designing and synthesizing new generations of chiral ligands for transition metals (e.g., copper, palladium, iridium) to further improve enantioselectivity and broaden the substrate scope. sci-hub.se

Non-Precious Metal Catalysis: Investigating earth-abundant and less toxic metals like iron or cobalt as alternatives to precious metal catalysts, aligning with the principles of sustainable chemistry. sci-hub.semdpi.com

Organocatalysis: Exploring metal-free catalytic systems, which can offer different reactivity profiles and avoid issues of metal contamination in the final products.

Table 1: Performance of Selected Catalytic Systems in the Synthesis of 2-Halomethylindoline Analogs

| Catalyst System | Reaction Type | Key Features | Reported Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Cu(OTf)₂ / Ph-Box | Enantioselective Aminoiodination/Cyclization | Effective for cyclization of alkenamines using isopropyl iodide. | 93% | acs.org |

| N-9-Anth-PyBidine-Cu(OAc)₂ | Asymmetric Halosuccinimidation | "Gearing effect" of the anthranyl group creates a highly organized asymmetric sphere. | Up to 99% | acs.org |

| Pd(OCOCF₃)₂ / (R)-17 Ligand | Asymmetric Hydrogenation of Indoles | Used in a tandem protocol to produce chiral cis-2,3-disubstituted indolines. | Up to 98% | sci-hub.se |

Exploration of Unprecedented Reactivity Modes of this compound

Beyond its synthesis, researchers are actively exploring novel ways to utilize this compound as a reactive intermediate. Its structure, featuring a labile carbon-iodine bond adjacent to a chiral center, makes it a versatile precursor for a variety of transformations.

One of the most exciting developments is the use of this compound derivatives in novel cycloaddition reactions. For example, an unprecedented formal [3+2] cycloaddition has been developed, expanding the toolkit for constructing complex polycyclic systems containing the indoline (B122111) core. researchgate.net Furthermore, tandem [2+2+2] asymmetric reactions have been reported, showcasing the potential to rapidly build molecular complexity from relatively simple precursors. researchgate.net

The classic reactivity of the 2-iodomethyl group also continues to be exploited in innovative ways. The vicinal aminoiodide motif is highly valuable for further functionalization. nih.gov For instance, this compound derivatives readily undergo Sₙ2 reactions with various nucleophiles. The substitution of the iodide with an azide (B81097) (using NaN₃) or a thiophenol provides straightforward access to chiral diamines and phenylthiosulfonamides, respectively, with high yields. nih.gov These transformations demonstrate the utility of this compound as a key chiral intermediate for accessing diverse molecular scaffolds of interest in medicinal chemistry and materials science. nih.gov

Future research is anticipated to uncover new reactivity patterns, including:

Radical Reactions: Investigating the participation of the C-I bond in radical-mediated processes to forge new carbon-carbon or carbon-heteroatom bonds.

Transition-Metal-Catalyzed Cross-Coupling: Utilizing the iodomethyl group as a handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide array of substituents.

Domino and Cascade Reactions: Designing multi-step, one-pot sequences that leverage the inherent reactivity of the this compound scaffold to synthesize complex target molecules with high efficiency. wiley-vch.de

Advancements in Sustainable and Green Synthetic Methodologies for this compound

In line with the global push towards environmentally responsible science, the development of sustainable and green synthetic methods is a critical future direction for this compound chemistry. scitechnol.com The principles of green chemistry—such as waste prevention, atom economy, use of safer solvents, and energy efficiency—are increasingly guiding synthetic design. acs.orgmygreenlab.org

For the synthesis of this compound and related compounds, this translates into several key research trajectories:

Green Solvents: Traditional syntheses often rely on chlorinated solvents like dichloromethane (B109758). Future methodologies will likely shift towards greener alternatives, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources, or cyclopentyl methyl ether (CPME), a hydrophobic ether solvent that resists peroxide formation. sigmaaldrich.com

Energy Efficiency: Exploring methods that reduce energy consumption is paramount. This includes the development of catalysts that operate at ambient temperature and pressure. rsc.org Furthermore, techniques like mechanosynthesis (ball milling) are being investigated as a means to reduce or even eliminate the need for bulk solvents and decrease reaction times, leading to significant energy savings. rsc.org

Renewable Feedstocks: While the core precursors for indoline synthesis are often derived from petrochemicals, future research may explore pathways from biomass-derived starting materials. rsc.org This represents a long-term goal for rendering the entire synthetic route more sustainable.

The adoption of these green chemistry principles will not only reduce the environmental impact of producing this compound but also align with the increasing demand for sustainable practices in the pharmaceutical and chemical industries. epa.govmdpi.com

Computational Predictions Guiding Experimental Design in this compound Chemistry

Computational chemistry has become an indispensable tool in modern organic synthesis, enabling researchers to understand reaction mechanisms, predict outcomes, and rationally design experiments. nih.gov In the context of this compound chemistry, computational studies are poised to accelerate discovery and innovation.

Density Functional Theory (DFT) calculations are already being employed to elucidate the mechanisms of key transformations. For instance, in the synthesis of related 2-haloindoline derivatives, computational and experimental studies have provided insight into the factors controlling regioselectivity. acs.org These studies suggested that the polarization of the C5-C6 bond in the alkene precursor has a major effect, while steric hindrance plays a more minor role. acs.org Such insights are invaluable for optimizing reaction conditions and predicting the outcomes for new substrates.

Computational modeling is also crucial for understanding and designing new catalysts. On the basis of computational studies, an optimized six-coordinate model of a Nickel(II)/TOX complex was proposed, providing a structural hypothesis for its catalytic activity in related cycloadditions. acs.org By modeling the transition states of catalytic cycles, chemists can predict which ligand modifications are most likely to enhance enantioselectivity, thus guiding synthetic efforts and reducing trial-and-error experimentation.

Future applications of computational chemistry in this field will likely involve:

High-Throughput Virtual Screening: Using computational methods to rapidly screen large libraries of potential catalysts and ligands to identify promising candidates for experimental validation.

Mechanism Elucidation: Mapping the complete energy profiles of novel reactions involving this compound to uncover new mechanistic pathways and potential side reactions.

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the reactivity and selectivity of various substituted indoline precursors, further streamlining the synthetic design process.

Q & A

Q. How can the synthesis of 2-Iodomethylindoline be optimized for high yield and purity?

Methodological Answer:

- Key Variables: Adjust reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (25–80°C), and stoichiometry of iodinating agents (e.g., NIS or I₂). Monitor progress via TLC or HPLC .

- Purification: Use column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization in ethanol to isolate pure product. Confirm purity via melting point analysis and ¹H/¹³C NMR .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- Structural Confirmation: Employ ¹H/¹³C NMR to verify substitution patterns and iodine integration. Use IR spectroscopy to identify functional groups (e.g., C-I stretch at ~500 cm⁻¹) .

- Mass Spectrometry: High-resolution MS (HRMS) or ESI-MS provides molecular ion confirmation and isotopic patterns consistent with iodine .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) for the C-I bond to assess its suitability in Suzuki-Miyaura couplings. Compare with experimental kinetic data .

- Molecular Docking: Simulate interactions with transition-metal catalysts (e.g., Pd(0)) to identify steric/electronic effects influencing catalytic turnover .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

Methodological Answer:

- Data Triangulation: Cross-validate IC₅₀ values across multiple assays (e.g., enzymatic vs. cell-based). Account for solvent effects (DMSO tolerance in cell lines) .

- Meta-Analysis: Systematically review literature to identify outliers. Apply statistical tests (e.g., Grubbs’ test) to exclude anomalous data points .

Q. How can structure-activity relationships (SARs) guide the design of this compound analogs with enhanced selectivity?

Methodological Answer:

- Functional Group Modifications: Introduce electron-withdrawing groups (e.g., -NO₂) at the indoline 5-position to enhance electrophilicity for nucleophilic substitution .

- Pharmacophore Mapping: Use X-ray crystallography or cryo-EM to identify binding motifs in target proteins (e.g., kinases). Optimize substituents for π-π stacking or hydrogen bonding .

Experimental Design & Data Analysis

Q. What controls are critical in assessing the stability of this compound under physiological conditions?

Methodological Answer:

Q. How should researchers address batch-to-batch variability in this compound synthesis?

Methodological Answer:

- Quality-by-Design (QbD): Implement Design of Experiments (DoE) to identify critical process parameters (CPPs). Use Pareto charts to rank factors like stirring rate and catalyst loading .

- Standardization: Document reagent sources (e.g., Sigma-Aldrich vs. TCI) and lot numbers. Perform comparative NMR for each batch .

Data Presentation & Interpretation

Q. What are best practices for presenting conflicting spectroscopic data in publications?

Methodological Answer:

Q. How to contextualize this compound’s bioactivity within existing literature?

Methodological Answer:

- Comparative Tables: Tabulate IC₅₀ values, target proteins, and assay conditions from peer-reviewed studies. Highlight structural analogs with divergent activities .

- Mechanistic Insights: Link bioactivity to known pathways (e.g., MAPK inhibition) using pathway enrichment analysis tools (e.g., DAVID) .

Advanced Methodological Challenges

Q. How can kinetic isotope effects (KIEs) elucidate the mechanism of this compound’s C-I bond cleavage?

Methodological Answer:

- Isotopic Labeling: Synthesize deuterated or ¹³C-labeled analogs. Measure reaction rates via stopped-flow spectroscopy under pseudo-first-order conditions .

- Computational Modeling: Compare experimental KIEs with DFT-predicted transition states to distinguish between SN2 vs. radical pathways .

Q. What statistical approaches validate the reproducibility of this compound’s pharmacological data?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.